N-(4-bromo-2-fluorophenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
説明
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2S/c1-25-12-3-5-16-15(7-12)22-18(26-16)23-8-10(9-23)17(24)21-14-4-2-11(19)6-13(14)20/h2-7,10H,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNCWAUQUWLISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-haloanilines under acidic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce new functional groups in place of the halogens.
科学的研究の応用
Structural Formula
Medicinal Chemistry
N-(4-bromo-2-fluorophenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has been studied for its potential as a pharmacological agent. It exhibits properties that may inhibit specific biological pathways involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can exhibit anticancer properties by targeting cancer cell proliferation pathways. In vitro studies demonstrated that such compounds could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of benzothiazole derivatives found that similar compounds could reduce oxidative stress and inflammation in neuronal cells, leading to improved survival rates under neurotoxic conditions .
Antimicrobial Properties
The structural characteristics of N-(4-bromo-2-fluorophenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide suggest potential antimicrobial activity. Compounds with similar frameworks have shown efficacy against various bacterial strains.
Case Study: Antibacterial Activity
Research highlighted the antibacterial properties of related compounds, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
作用機序
The mechanism of action for N-(4-bromo-2-fluorophenyl)-1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or chemical effect .
類似化合物との比較
Comparison with Structurally Similar Compounds
Kinase Inhibitors with Bromo-Fluorophenyl Substituents
The bromo-fluorophenyl group in the target compound is shared with clinically approved kinase inhibitors, such as:
Key Differences :
- Core Structure : Vemurafenib and Vandetanib utilize a quinazoline scaffold, whereas the target compound employs a benzothiazole-azetidine hybrid. This may influence selectivity for kinase targets.
- Substituent Flexibility : The azetidine ring in the target compound introduces conformational rigidity compared to the flexible piperidine/piperazine groups in Vemurafenib and Vandetanib.
Benzothiazole Derivatives with Methoxy/Azetidine Groups
Benzothiazole derivatives are well-documented for anticancer and antimicrobial activity. Notable analogs include:
(a) (S)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic Acid ()
- Structure: Propanoic acid linked to 5-methoxybenzothiazole via a thioether bond.
- Activity : Demonstrated moderate cytotoxicity in cancer cell lines, with IC₅₀ values in the micromolar range .
(b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
- Structure : Acetamide linker between benzothiazole and a methylpiperazine group.
- Activity : Exhibited anticancer activity via apoptosis induction in breast cancer models .
- Comparison : The methylpiperazine group in BZ-IV enhances solubility but differs pharmacologically from the azetidine-carboxamide in the target compound.
Pharmacological Profile and Hypothetical Mechanism
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest:
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | Vemurafenib | (S)-2-[(5-Methoxybenzothiazol-2-yl)thio]propanoic Acid | BZ-IV |
|---|---|---|---|---|
| Molecular Weight | 436.3 g/mol | 489.3 g/mol | 297.3 g/mol | 317.4 g/mol |
| Core Scaffold | Benzothiazole-azetidine | Quinazoline | Benzothiazole-propanoic acid | Benzothiazole-acetamide |
| Key Substituents | 4-Bromo-2-fluorophenyl | 4-Bromo-2-fluorophenyl | Methoxy, thioether | Methylpiperazine |
| Reported Activity | Hypothetical kinase inhibition | BRAF inhibition (IC₅₀: 31 nM) | Cytotoxicity (IC₅₀: 10–50 µM) | Apoptosis induction |
| Reference | — |
Q & A
Q. Basic
- 1H/13C NMR :
- IR spectroscopy :
- Mass spectrometry :
What in vitro biological assays are suitable for initial pharmacological screening?
Q. Basic
- Cytotoxicity : MTT assay (48–72 hr exposure) against HeLa or MCF-7 cells, with IC50 values compared to cisplatin controls .
- Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) activity assays, adapted from nitazoxanide studies, using spectrophotometric NADH depletion monitoring .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–), with MIC values <10 µM considered potent .
How do structural modifications at the azetidine or benzothiazole moieties influence biological activity?
Q. Advanced
- Azetidine modifications :
- Benzothiazole substitutions :
What strategies resolve contradictions in biological activity data across assay systems?
Q. Advanced
- Permeability vs. potency : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with observed IC50 discrepancies .
- Off-target effects : Employ kinome-wide profiling (e.g., KINOMEscan®) to identify non-specific kinase binding .
- Metabolite interference : LC-MS/MS metabolomics identifies inactive metabolites (e.g., O-demethylation products) that dominate in cell-based assays .
What crystallographic methods determine hydrogen-bonding interactions and molecular packing?
Q. Advanced
- Single-crystal X-ray diffraction (SCXRD) :
- Refinement protocols :
How can computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction :
- Docking studies :
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification hurdles :
- Byproduct mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
